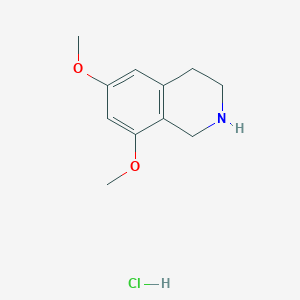
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of isoquinolines . It is also referred to as heliamine . It is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
The synthesis of this compound involves several steps. Two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues (5a-o) and (8a-o) were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H15NO2 . The InChI key is CEIXWJHURKEBMQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the removal of the N-sulfinyl auxiliary led to amine 16, which upon treatment with n-BuLi cyclized easily into isoquinolone 17 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its form as a solid and its molecular weight of 193.24 . The compound is soluble in 25 mg/mL, clear, colorless (1N NaOH in methanol) .Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Research has identified the analgesic and anti-inflammatory effects of compounds structurally related to 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. For instance, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed pronounced anti-inflammatory and analgesic activities, which could be beneficial in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
Antiglioma Activity
A study on novel tetrahydroisoquinoline (THI) analogs, including a variant of this compound, demonstrated significant antiglioma activity. This finding is crucial in the context of brain cancer treatment, highlighting the compound's therapeutic potential (Patil et al., 2010).
Local Anesthetic Activity
Further research has explored the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, revealing their potential as effective local anesthetics. This study underscores the importance of investigating the therapeutic applications of isoquinoline derivatives in anesthetic medicine (Azamatov et al., 2023).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of various derivatives of this compound. These studies contribute to understanding the compound's chemical properties and potential applications in drug development and other scientific fields (Granik et al., 1982).
Safety and Hazards
Future Directions
The future directions for the study of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride could involve further exploration of its biological activities and potential applications in treating various diseases. There is also scope for the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWYTFQWOMDFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



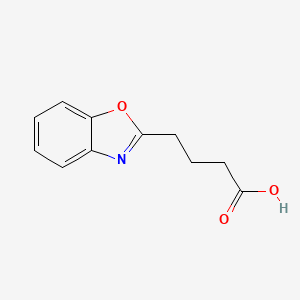



![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B3381973.png)

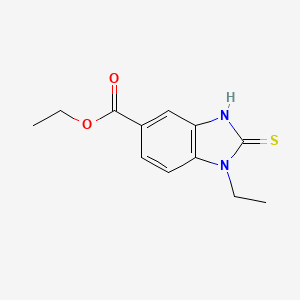
![1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3381993.png)


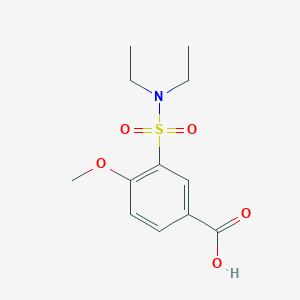
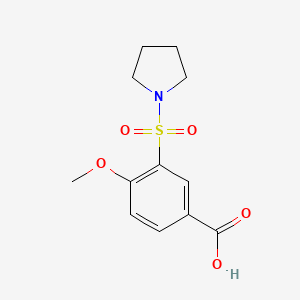
![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)
